1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Description

Molecular Architecture and Stereochemical Configuration

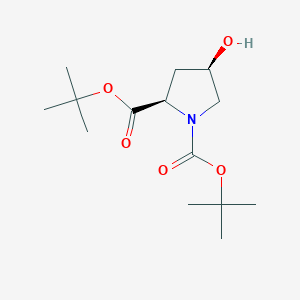

The molecular structure of 1,2-di-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is defined by a five-membered pyrrolidine ring substituted with two tert-butyl ester groups at the 1- and 2-positions and a hydroxyl group at the 4-position. The stereochemical configuration (2R,4R) establishes the spatial orientation of these substituents, which is critical for the compound’s interactions in synthetic and biological systems.

The molecular formula is C15H25NO5 , with a calculated molecular weight of 299.36 g/mol. X-ray crystallographic studies of analogous compounds, such as (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylates, reveal a puckered pyrrolidine ring with an envelope conformation, where the hydroxyl-bearing C4 atom lies out of the plane formed by the other four ring atoms. This conformation minimizes steric strain between the bulky tert-butyl groups and the hydroxyl moiety.

The tert-butyl ester groups at C1 and C2 adopt equatorial orientations relative to the pyrrolidine ring, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies. This arrangement reduces steric hindrance between the tert-butyl substituents and the hydroxyl group at C4. The absolute configuration (2R,4R) is confirmed via circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction, with Flack parameters consistently below 0.1 for related structures.

Properties

Molecular Formula |

C14H25NO5 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

ditert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m1/s1 |

InChI Key |

OXHIVNUWGSCHBD-NXEZZACHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amine

Procedure :

- Dissolve (2R,4R)-4-hydroxyproline in a mixture of THF/water.

- Add di-tert-butyl dicarbonate (Boc₂O) and sodium hydroxide (2 M) under vigorous stirring.

- Extract with ethyl acetate, wash with brine, and concentrate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–83% | |

| Reaction Time | 1–3 hours | |

| Purity | >95% (by NMR) |

Esterification of the Carboxylic Acid

Procedure :

- React Boc-protected intermediate with tert-butyl bromide in DMA at 55°C for 21 hours using K₂CO₃ and benzyltriethylammonium chloride as a phase-transfer catalyst.

- Purify via silica gel chromatography (heptane/EtOAc).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 83% | |

| Reaction Conditions | 55°C, 21 hours | |

| Selectivity | >98% diastereomeric excess |

Alternative Esterification Strategies

Use of tert-Butyl N,N'-Diisopropylcarbamimidate

This reagent enables milder esterification conditions for acid-sensitive substrates.

Procedure :

- Dissolve Boc-protected hydroxyproline in THF.

- Add tert-butyl N,N'-diisopropylcarbamimidate and heat at 70°C for 18 hours.

- Filter through Celite® and concentrate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Purity | 99% (by HPLC) |

Mitsunobu Reaction for Stereochemical Control

For substrates with incorrect stereochemistry, a Mitsunobu reaction with 4-nitrobenzyl bromide or triphenylphosphine/DIAD can invert the hydroxyl group’s configuration.

Procedure :

- Treat (2S,4R)-Boc-hydroxyproline with 4-nitrobenzyl bromide and Ag₂O in CH₂Cl₂.

- Hydrolyze the intermediate lactone with LiOH to obtain (2R,4R)-configured product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 71% over two steps | |

| Diastereoselectivity | >95% |

Comparative Analysis of Methods

| Method | Yield (%) | Stereochemical Purity | Scalability |

|---|---|---|---|

| Direct Protection | 83 | >98% | High |

| Carbamimidate Route | 68 | 99% | Moderate |

| Mitsunobu Inversion | 71 | 95% | Low |

Industrial-Scale Considerations

- Cost : Use of D-proline increases raw material costs by ~30% compared to L-proline.

- Catalyst Recycling : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) can be recovered and reused.

- Byproducts : Residual DMA in the final product requires rigorous washing with brine.

Recent Advances

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic hydroxyproline derivatives achieves 99% enantiomeric excess.

- Flow Chemistry : Continuous-flow systems reduce reaction times for Boc protection from 3 hours to 20 minutes.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Alkylating Agents: Tert-butyl halides, alkyl halides.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Compounds with carbonyl groups.

Reduced Derivatives: Compounds with different alkyl or aryl groups.

Substituted Derivatives: Compounds with substituted tert-butyl groups.

Scientific Research Applications

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The hydroxyl group and tert-butyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Differences and Implications

Stereochemistry :

- The (2R,4R) configuration of the target compound contrasts with diastereomers like (2S,4R) and (2S,4S), which exhibit distinct optical rotations (e.g., [α]D²⁰ −7.0 for (2S,4S) vs. −8.8 for (2S,4R)) . These differences influence biological activity and synthetic utility in chiral environments.

Substituent Effects :

- Fluorination at the 4-position (e.g., compound 12) enhances stability and bioavailability, making it suitable for radiopharmaceuticals .

- Benzyl ester derivatives (CAS 155075-23-3) offer alternative solubility profiles for specific reaction conditions .

Synthetic Routes :

- Tosylation followed by fluorination is a common strategy for introducing fluorine (e.g., compound 12) .

- The tert-butyl group in the target compound provides steric protection, enabling selective reactions in multi-step syntheses .

Applications :

- Hydroxyl-containing derivatives (e.g., the target compound) are pivotal in peptide synthesis, while fluorinated analogs are critical for PET tracers .

Research Findings and Trends

- Fluorinated Derivatives: Morpholinosulfur trifluoride is widely used for introducing fluorine, though yields vary (57% for compound 12) .

- Stereochemical Purity : Chiral HPLC (e.g., Daicel-Chiralpak OJ-H) is essential for resolving enantiomers, as seen in compound 44 (retention times: 12.4 min for R, 25.4 min for S) .

- Industrial Relevance : Companies like PharmaBlock Sciences commercialize intermediates such as (2R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-51-8), emphasizing demand for stereochemically defined building blocks .

Biological Activity

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.

Chemical Overview

- Common Name : 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

- CAS Number : 2580099-55-2

- Molecular Formula : C₁₄H₂₅NO₅

- Molecular Weight : 287.35 g/mol

Research indicates that 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate functions as a non-cleavable linker in antibody-drug conjugates (ADCs) and as a PROTAC linker. Its structural properties enable it to facilitate targeted drug delivery and enhance the efficacy of therapeutic agents by improving their pharmacokinetic profiles .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound exhibited significant inhibitory effects on various cancer cell lines. A study demonstrated that it inhibited cell viability in MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines in a dose-dependent manner .

- Mechanistic Insights : The mechanism involves the inhibition of specific transporters associated with amino acid uptake in cancer cells. This action reduces the availability of essential nutrients for tumor growth, thereby limiting proliferation .

Neuroprotective Effects

Recent findings suggest that 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate may also exhibit neuroprotective properties:

- Electrophysiological Studies : The compound has shown promise in modulating neurotransmitter transporters, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 0.86 ± 0.11 | |

| Anticancer Activity | LnCaP | NA | |

| Anticancer Activity | MDA-MB-231 | NA | |

| Neuroprotection | Rat ASCT2 Model | 10 |

Case Study 1: Inhibition of ASCT2 Transporter

A detailed study explored the inhibitory effects of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate on the ASCT2 transporter:

- Methodology : Using electrophysiological recordings and transport assays in proteoliposomes.

- Findings : The compound demonstrated a competitive inhibition mechanism with an IC50 value of approximately 10 µM for glutamine transport .

Case Study 2: Application in Antibody-Drug Conjugates

The compound's role as a linker in ADCs was highlighted in a synthesis study:

Q & A

Basic: What are the key steps for synthesizing 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step protection-deprotection strategy. For example, (2R,4R)-4-hydroxypyrrolidine derivatives are often protected using tert-butyl groups under anhydrous conditions. In one protocol, the hydroxyl group is activated using a nitrobenzoyl ester (e.g., 4-nitrobenzoyl chloride) in dichloromethane under nitrogen, followed by tert-butyloxycarbonyl (Boc) protection . Yield optimization requires strict control of anhydrous conditions, stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to acylating agent), and reaction temperature (room temperature for acylation, -65°C for LDA-mediated steps) . Side reactions like over-acylation or epimerization can be mitigated by monitoring reaction progress via TLC or HPLC.

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the stereochemical purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. For instance, the (2R,4R) configuration shows distinct coupling constants (e.g., ~3–5 Hz) and chemical shifts for the hydroxyl proton (~δ 4.5–5.0 ppm) and tert-butyl groups (~δ 1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO: 285.34 g/mol) .

- X-ray Crystallography : Used in advanced studies to resolve ambiguities, such as hyperconjugative effects on bond lengths and torsion angles in related pyrrolidine derivatives .

Advanced: How do stereoelectronic effects influence the reactivity of this compound in subsequent derivatization reactions?

Methodological Answer:

The (2R,4R) configuration introduces stereoelectronic effects that dictate regioselectivity. For example:

- The axial hydroxyl group participates in hyperconjugative interactions, elongating the C–O bond and increasing susceptibility to nucleophilic substitution (e.g., fluorination using LDA/tri(pyrrolidin-1-yl)phosphine oxide at -65°C) .

- Steric hindrance from tert-butyl groups slows reactions at the pyrrolidine nitrogen, favoring functionalization at the 4-hydroxy position. Computational modeling (DFT) can predict transition states for such reactions .

Advanced: What strategies are effective for achieving diastereoselective synthesis of fluorinated derivatives from this compound?

Methodological Answer:

Diastereoselective fluorination requires chiral auxiliaries or catalysts. For example:

- LDA-Mediated Fluorination : Using 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a substrate, LDA deprotonates the hydroxyl group, enabling electrophilic fluorination with N-fluorobenzene sulfonimide (NFSI). The (2R,4R) configuration directs fluorination to the trans position, yielding (2R,4R)-4-fluoropyrrolidine derivatives with >90% diastereomeric excess (d.e.) .

- Chiral HPLC : Post-synthesis separation of diastereomers (e.g., (2R,4R) vs. (2S,4S)) using columns like Chiralpak IA/IB .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches or literature reports?

Methodological Answer:

Contradictions often arise from:

- Epimerization : Trace acids/bases during synthesis or storage can invert stereocenters. Monitor via polarimetry or F NMR (for fluorinated analogs) .

- Solvent Effects : Chemical shifts in NMR vary with solvent (e.g., DMSO vs. CDCl). Standardize solvent systems and compare against published spectra (e.g., PubChem data for (2S,4S)-4-aminopyrrolidine derivatives) .

- Crystallographic Validation : When NMR/MS are inconclusive, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated for hyperconjugative interactions in nitrobenzoyl-protected analogs .

Advanced: What are the implications of tert-butyl group lability under acidic or basic conditions for downstream applications?

Methodological Answer:

The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by strong acids (e.g., TFA/HCl). This lability must be considered when designing reactions:

- Acidic Deprotection : Use TFA in dichloromethane (20–50% v/v) at 0°C to minimize side reactions .

- Basic Stability : Avoid prolonged exposure to amines or nucleophiles (e.g., in peptide coupling), which can induce Boc migration. Monitor via H NMR for tert-butyl signal integrity .

Advanced: How does the compound’s stereochemistry impact its utility as a building block in natural product synthesis?

Methodological Answer:

The (2R,4R) configuration is critical for mimicking natural product scaffolds (e.g., proline analogs in collagen or alkaloids). For example:

- Indolizidine Synthesis : The rigid pyrrolidine ring facilitates 1,3-dipolar cycloadditions to form octahydroindolizidine cores, as seen in diastereoselective syntheses using similar dicarboxylates .

- Peptide Backbone Modification : Incorporation into peptides alters conformational flexibility, enhancing binding affinity in protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.